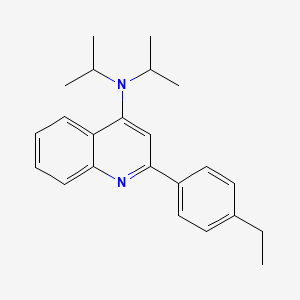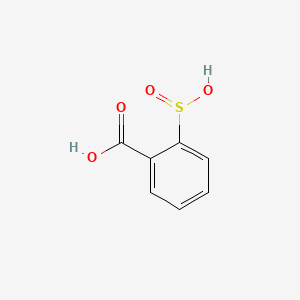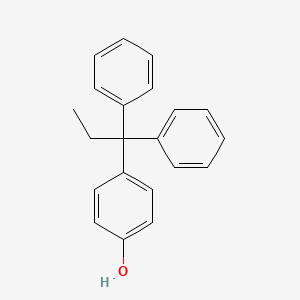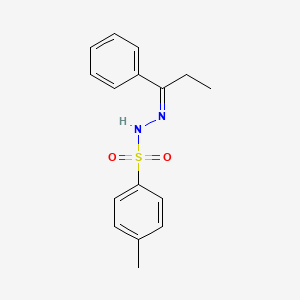
(+/-)-Atropine-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Atropine-D3 is a deuterated form of atropine, a tropane alkaloid derived from plants such as Atropa belladonna. This compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. Atropine is well-known for its anticholinergic properties, which means it inhibits the action of the neurotransmitter acetylcholine in the nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Atropine-D3 typically involves the incorporation of deuterium atoms into the atropine molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterium Exchange Reactions: Conducting reactions in deuterated solvents to facilitate the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Atropine-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield atropine N-oxide, while reduction could produce tropine.
Applications De Recherche Scientifique
(+/-)-Atropine-D3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium incorporation and isotopic labeling.
Biology: Employed in studies of cholinergic systems to understand the role of acetylcholine in biological processes.
Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacokinetics and pharmacodynamics of atropine.
Industry: Utilized in the development of new drugs and in the production of deuterated compounds for various applications.
Mécanisme D'action
(+/-)-Atropine-D3 exerts its effects by competitively inhibiting muscarinic acetylcholine receptors. This blockade prevents acetylcholine from binding to these receptors, thereby reducing the parasympathetic nervous system’s activity. The molecular targets include muscarinic receptors in the heart, smooth muscles, and glands, leading to effects such as increased heart rate, relaxation of smooth muscles, and reduced glandular secretions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: The levorotatory isomer of atropine, which is more pharmacologically active.
Ipratropium: A synthetic anticholinergic agent used in respiratory conditions.
Uniqueness
(+/-)-Atropine-D3 is unique due to its deuterium incorporation, which can provide insights into metabolic pathways and improve the pharmacokinetic properties of the compound. The presence of deuterium can also enhance the stability and reduce the rate of metabolic degradation.
Propriétés
Numéro CAS |
60365-55-1 |
|---|---|
Formule moléculaire |
C17H23NO3 |
Poids moléculaire |
292.39 g/mol |
Nom IUPAC |
[(1S,5R)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?/i1D3 |
Clé InChI |
RKUNBYITZUJHSG-KVOIBRKRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


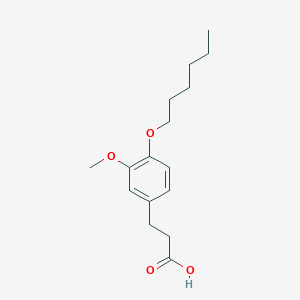
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
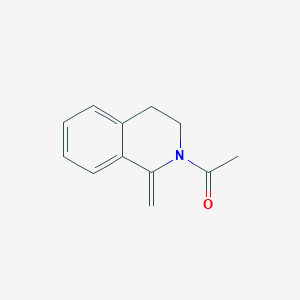
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
